Cas no 99390-23-5 (4-Methyl-1,2,5-thiadiazole-3-carboxylic acid)

4-Methyl-1,2,5-thiadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2,5-Thiadiazole-3-carboxylic acid, 4-methyl-
- 1,2,5-Thiadiazole-3-carboxylicacid,4-methyl-(9CI)
- 4-Methyl-1,2,5-Thiadiazole-3-carboxylic acid
- 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid
-
- MDL: MFCD18804669
- インチ: 1S/C4H4N2O2S/c1-2-3(4(7)8)6-9-5-2/h1H3,(H,7,8)
- InChIKey: UCOVZUMWLKAMJT-UHFFFAOYSA-N
- SMILES: S1N=C(C(=O)O)C(C)=N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 130
- トポロジー分子極性表面積: 91.3
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 291.0±20.0 °C at 760 mmHg
- フラッシュポイント: 129.8±21.8 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245921-1g |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 1g |
$500 | 2024-06-06 | |
Chemenu | CM531271-5g |
4-Methyl-1,2,5-thiadiazole-3-carboxylicacid |
99390-23-5 | 97% | 5g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1245921-1g |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 1g |
$500 | 2025-02-19 | |
A2B Chem LLC | AI89328-1g |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 1g |
$340.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704545-5g |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 98% | 5g |
¥13839.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1704545-1g |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 98% | 1g |
¥3334.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1245921-5g |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 5g |
$1995 | 2025-02-19 | |
eNovation Chemicals LLC | Y1245921-1g |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 1g |
$500 | 2025-03-01 | |
abcr | AB492676-1 g |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 1g |
€565.00 | 2023-06-13 | ||
eNovation Chemicals LLC | Y1245921-5g |
4-methyl-1,2,5-thiadiazole-3-carboxylic acid |
99390-23-5 | 95% | 5g |
$1995 | 2024-06-06 |
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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2. Caper tea
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-Methyl-1,2,5-thiadiazole-3-carboxylic acidに関する追加情報
Introduction to 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid (CAS No. 99390-23-5)
4-Methyl-1,2,5-thiadiazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 99390-23-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of a carboxylic acid functional group at the 3-position and a methyl substituent at the 4-position introduces unique reactivity and potential pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural framework of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid consists of a six-membered ring containing sulfur, nitrogen, and carbon atoms. This thiadiazole core is highly versatile and has been extensively studied for its role in various biological processes. The carboxylic acid moiety not only contributes to the compound's solubility in polar solvents but also provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their demonstrated efficacy in modulating multiple biological pathways. Studies have highlighted the potential of these compounds as antimicrobial agents, anti-inflammatory agents, and even as precursors to more sophisticated pharmaceuticals. The specific substitution pattern in 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid makes it particularly interesting for investigating interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is its role as a building block in medicinal chemistry. Researchers have leveraged its structural features to design molecules with enhanced pharmacokinetic properties or improved binding affinity to therapeutic targets. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders by interacting with specific neurotransmitter systems. The carboxylic acid group can be further modified into esters or amides, expanding the chemical space available for drug design.
The synthesis of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid typically involves multi-step organic reactions that build upon the thiadiazole core. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial applications.
From a computational chemistry perspective, the molecular structure of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid has been subjected to detailed quantum mechanical calculations to elucidate its electronic properties and potential interactions with biological targets. These studies have provided insights into how modifications at specific positions within the ring can influence binding affinity and metabolic stability. Such information is crucial for optimizing drug candidates during the early stages of development.
The pharmacological profile of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid has been investigated through both in vitro and in vivo studies. Initial screenings have revealed promising activities against various pathogens and inflammatory conditions. For example, certain derivatives have shown efficacy in reducing inflammation by inhibiting key pro-inflammatory cytokines. Additionally, preclinical studies have explored their potential as antiviral agents by targeting viral replication mechanisms.
The versatility of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid extends beyond its direct pharmacological applications. It serves as a key intermediate in the synthesis of more complex molecules used in agrochemicals and specialty chemicals. Its ability to undergo diverse chemical transformations makes it a valuable reagent for industrial processes where precise molecular modifications are required.
As research continues to evolve, the therapeutic potential of 4-Methyl-1,2,5-thiadiazole-3-carboxylic acid and its derivatives is likely to expand further. Emerging technologies such as high-throughput screening and structure-based drug design are expected to accelerate the discovery of novel compounds based on this scaffold. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
In conclusion,4-Methyl-1,2,5-thiadiazole-3-carboxylic acid (CAS No. 99390-23-5) represents a fascinating compound with significant implications for pharmaceutical research and development. Its unique structural features and broad biological activity profile make it a compelling candidate for further investigation. As our understanding of molecular interactions continues to grow,4-Methyl-1,2,5-thiadiazole-3-carboxylic acid is poised to play an important role in shaping the future of medicine.
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